4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(3-Chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and substitution steps efficiently. The process may also involve purification techniques such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine derivatives .
Scientific Research Applications
4-(3-Chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:
- 4-Arylthieno[2,3-b]pyridine-2-carboxamides
- 3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide .
Uniqueness
What sets 4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. The presence of the chlorophenyl and phenyl groups, along with the thieno[2,3-b]pyridine core, allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H17ClN2O2S |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-6-oxo-N-phenyl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O2S/c1-12-18-16(13-6-5-7-14(22)10-13)11-17(25)24-21(18)27-19(12)20(26)23-15-8-3-2-4-9-15/h2-10,16H,11H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
UXVBHNNTFNWAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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